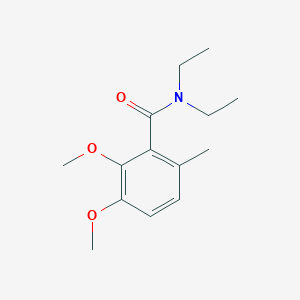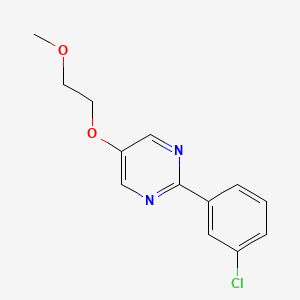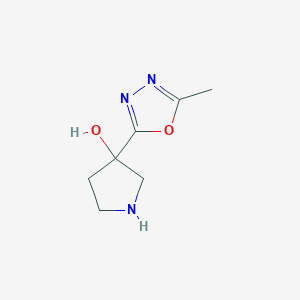
3-(5-Methyl-1,3,4-oxadiazol-2-yl)pyrrolidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-Methyl-1,3,4-oxadiazol-2-yl)pyrrolidin-3-ol is a heterocyclic compound that contains both an oxadiazole and a pyrrolidine ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Methyl-1,3,4-oxadiazol-2-yl)pyrrolidin-3-ol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-methyl-1,3,4-oxadiazole with pyrrolidine derivatives under specific conditions. For instance, the reaction can be carried out in the presence of a base such as sodium hydride (NaH) and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques such as chromatography can be employed to achieve high-quality products .
Chemical Reactions Analysis
Types of Reactions
3-(5-Methyl-1,3,4-oxadiazol-2-yl)pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic medium or H2O2 in the presence of a catalyst.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base like NaH or K2CO3.
Major Products Formed
Oxidation: Formation of corresponding oxadiazole derivatives with oxidized functional groups.
Reduction: Formation of reduced derivatives with hydroxyl or amine groups.
Substitution: Formation of substituted pyrrolidine derivatives with various functional groups.
Scientific Research Applications
3-(5-Methyl-1,3,4-oxadiazol-2-yl)pyrrolidin-3-ol has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer, antifungal, and antibacterial agent.
Materials Science: The compound can be used in the development of advanced materials with specific properties, such as conductivity and fluorescence.
Biological Studies: It is used as a probe in biological studies to understand the interactions between small molecules and biological targets.
Mechanism of Action
The mechanism of action of 3-(5-Methyl-1,3,4-oxadiazol-2-yl)pyrrolidin-3-ol involves its interaction with specific molecular targets. For instance, in anticancer studies, the compound has been shown to inhibit the activity of certain enzymes involved in cell proliferation and survival. It can also induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
5-Methyl-1,3,4-oxadiazol-2-yl)methanol: A similar compound with a hydroxyl group instead of a pyrrolidine ring.
3-(4-Chlorophenyl)-5-((5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)methyl-1,2,4-oxadiazole: Another oxadiazole derivative with different substituents.
Uniqueness
3-(5-Methyl-1,3,4-oxadiazol-2-yl)pyrrolidin-3-ol is unique due to the presence of both an oxadiazole and a pyrrolidine ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C7H11N3O2 |
|---|---|
Molecular Weight |
169.18 g/mol |
IUPAC Name |
3-(5-methyl-1,3,4-oxadiazol-2-yl)pyrrolidin-3-ol |
InChI |
InChI=1S/C7H11N3O2/c1-5-9-10-6(12-5)7(11)2-3-8-4-7/h8,11H,2-4H2,1H3 |
InChI Key |
RTXSKMNHPXINBG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(O1)C2(CCNC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


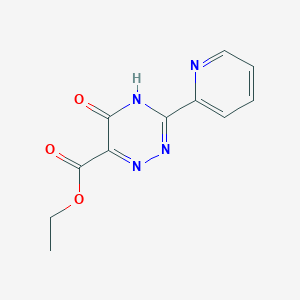

![tert-butyl N-[(2-amino-5-methoxyphenyl)methyl]carbamate](/img/structure/B13873119.png)
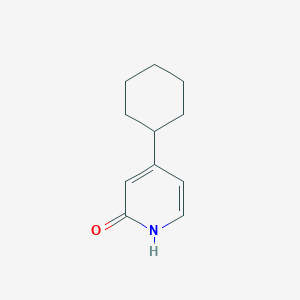
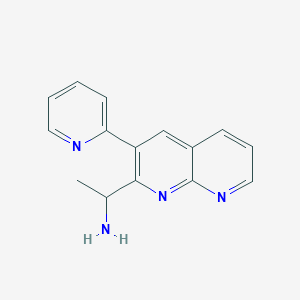

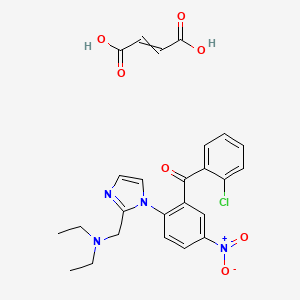
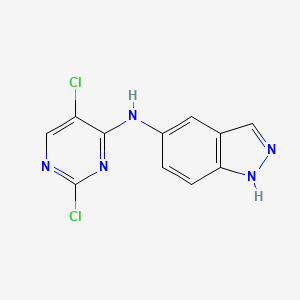
![Tert-butyl 4-chloro-6-(methoxymethyl)-2-phenylpyrrolo[2,3-d]pyrimidine-7-carboxylate](/img/structure/B13873146.png)
